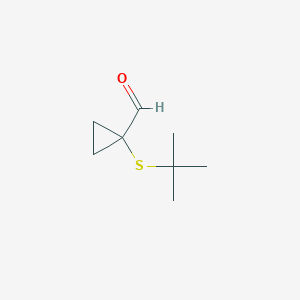

1-Formyl-1-tert-butylthiocyclopropane

Descripción

1-Formyl-1-tert-butylthiocyclopropane is a cyclopropane derivative featuring two substituents at the 1-position: a formyl group (-CHO) and a tert-butylthio group (-S-C(CH₃)₃). The cyclopropane ring introduces significant steric strain, which influences the compound’s reactivity and stability. This compound is hypothesized to have applications in organic synthesis, particularly in constructing strained-ring systems or as a precursor for functionalized cyclopropanes.

Propiedades

Número CAS |

132866-22-9 |

|---|---|

Fórmula molecular |

C8H14OS |

Peso molecular |

158.26 g/mol |

Nombre IUPAC |

1-tert-butylsulfanylcyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C8H14OS/c1-7(2,3)10-8(6-9)4-5-8/h6H,4-5H2,1-3H3 |

Clave InChI |

VODINIFSMLMXFC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)SC1(CC1)C=O |

SMILES canónico |

CC(C)(C)SC1(CC1)C=O |

Sinónimos |

Cyclopropanecarboxaldehyde, 1-[(1,1-dimethylethyl)thio]- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Molecular Comparison

The table below compares 1-Formyl-1-tert-butylthiocyclopropane with two structurally relevant compounds from literature:

Key Observations:

Molecular Weight and Complexity :

- The triisopropylsilyloxy-substituted cyclopropane (327.23 g/mol) is significantly heavier than the target compound (~158.3 g/mol), primarily due to the silicon-containing silyl ether group.

- tert-Butyl chloride is a simpler molecule (92.57 g/mol), lacking the cyclopropane backbone and additional functional groups.

Electronic Properties: The thioether (-S-) in the target compound is less electronegative than the silyl ether (-O-Si-) in , which may alter reactivity toward electrophiles or oxidizing agents.

Reactivity and Functional Group Analysis

Aldehyde Reactivity

Both 1-Formyl-1-tert-butylthiocyclopropane and the silyl ether derivative contain a formyl group, enabling aldehyde-specific reactions (e.g., nucleophilic additions or condensations). However, steric hindrance from the tert-butylthio or triisopropylsilyloxy groups may slow reaction kinetics compared to unhindered aldehydes.

Substituent-Specific Reactivity

Thioether vs. Silyl Ether :

- The tert-butylthio group in the target compound may act as a leaving group under strong oxidative conditions (e.g., forming sulfoxides or sulfones), whereas the triisopropylsilyloxy group in is typically inert under mild conditions, serving as a protective group for alcohols.

- The alkyl halide (tert-butyl chloride ) exhibits distinct reactivity, such as participating in SN1/SN2 reactions due to its labile chloride leaving group.

Cyclopropane Ring Stability :

- The strain in the cyclopropane ring makes all three compounds susceptible to ring-opening reactions. However, the electron-withdrawing formyl group in the target compound and the silyl ether in may polarize the ring, influencing regioselectivity in such reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.